2-MeS-AMP bis-sodium

Description

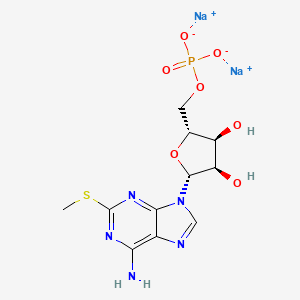

2-MeS-AMP bis-sodium (2-methylthioadenosine 5′-monophosphate disodium salt) is a chemically modified adenosine monophosphate (AMP) derivative. It features a methylthio (-SMe) substitution at the 2-position of the adenine ring and exists as a disodium salt due to the ionization of its phosphate groups. This compound is synthesized via advanced chromatographic techniques, including semi-preparative reverse-phase HPLC, and is characterized using high-resolution mass spectrometry with electrospray ionization (HRMS-ESI) .

Its synthesis involves purification using solvents like dimethylformamide (DMF) and chromatographic columns (e.g., Gemini C-18), achieving high yields (e.g., 77–88% for related derivatives) . The disodium form enhances solubility in aqueous media, making it suitable for biomedical applications.

Properties

CAS No. |

81921-45-1 |

|---|---|

Molecular Formula |

C11H14N5Na2O7PS |

Molecular Weight |

437.27 |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C11H16N5O7PS.2Na/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

ADQMUQNGUFIJGD-IDIVVRGQSA-L |

SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2MeSAMP; 2-MeS-AMP bis-sodium; 2MeSAMP bis-sodium; 2 MeS AMP bis-sodium; |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Phosphate Modifications : The methylene-bridged analogs (e.g., α,β-methylene-2-MeS-ADP) exhibit resistance to enzymatic hydrolysis, enhancing their utility in metabolic studies . In contrast, 2-MeS-AMP bis-sodium lacks such bridges, making it more labile but easier to synthesize.

- Salt Forms : Sodium salts (e.g., this compound) improve aqueous solubility compared to ammonium or triethylammonium salts used in intermediates .

- Functional Groups : SATE-modified AMP derivatives prioritize prodrug activation over direct bioactivity, unlike this compound, which acts directly on insulin secretion .

Functional and Analytical Comparisons

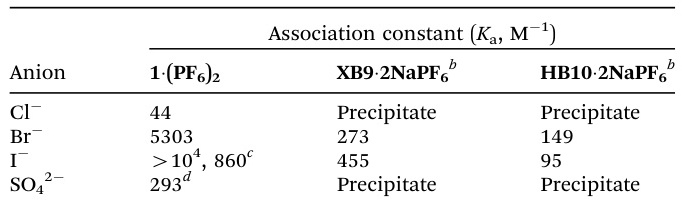

- Anion Recognition : Bis-sodium cation complexed receptors (e.g., XB9·2NaPF6 and HB10·2NaPF6) demonstrate sodium's role in enhancing anion binding in aqueous media. While structurally distinct from this compound, these systems highlight the importance of sodium ions in stabilizing charged interactions, a feature relevant to this compound’s solubility and bioactivity .

- Analytical Techniques: LC-MS/MS: Used for quantifying this compound and metabolites in complex matrices (e.g., meconium), with calibration curves accommodating high parent compound concentrations (>1,000 ng/g) . GC-HRMS: Employed for structural elucidation of sulfonated analogs (e.g., sodium bituminosulfonate), though less common for phosphorylated nucleotides like this compound .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-MeS-AMP bis-sodium in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the gold standard. For example, hydrolysis studies of this compound in human serum were monitored via HPLC with a C18 column, using phosphate-buffered saline (PBS) as the mobile phase . Sample preparation should include protein precipitation (e.g., using acetonitrile) and filtration to avoid matrix interference. Calibration curves should be validated in the relevant biological matrix (e.g., serum, plasma) to account for recovery rates .

Q. How can researchers determine the stability of this compound under physiological conditions?

- Methodological Answer : Stability assays should replicate physiological pH (7.4), temperature (37°C), and ionic strength (e.g., PBS). Hydrolysis kinetics can be monitored by sampling at timed intervals (e.g., 0, 6, 12, 24 hours) and quantifying intact this compound via HPLC. Degradation half-life (t1/2) calculations should use first-order kinetics. In human serum, this compound exhibits a t1/2 of 12.1 hours, compared to ATP’s 4.9 hours under identical conditions .

Q. What is the role of this compound in nucleotide signaling pathways?

- Methodological Answer : As a metabolite of dinucleoside polyphosphates, this compound may act as a ligand for purinergic receptors (e.g., P2Y1R). To validate this, competitive binding assays using radiolabeled agonists (e.g., <sup>3</sup>H-ADP) and receptor-transfected cell lines are recommended. Dose-response curves can quantify potency (EC50) and efficacy (Emax) relative to endogenous nucleotides .

Advanced Research Questions

Q. How can contradictory data on the hydrolysis half-life of this compound be resolved?

- Methodological Answer : Contradictions may arise from differences in experimental conditions (e.g., serum batch variability, temperature fluctuations). To address this:

- Standardize protocols using certified biological matrices (e.g., pooled human serum from a single vendor).

- Include positive controls (e.g., ATP hydrolysis) in every experiment to validate assay consistency.

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers .

Q. What experimental strategies can isolate this compound degradation products for structural characterization?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment degradation products. For example, hydrolysis of this compound yields 2-MeS-ADP and α,β-methylene-2-MeS-ADP, which can be differentiated via MS/MS spectra . Preparative HPLC with fraction collection enables isolation of pure compounds for nuclear magnetic resonance (NMR) analysis .

Q. How should researchers design dose-response studies to evaluate this compound’s effects on insulin secretion?

- Methodological Answer :

- In vitro : Use pancreatic β-cell lines (e.g., INS-1) or isolated islets. Pre-incubate cells with varying this compound concentrations (e.g., 1 nM–100 µM) and measure insulin secretion via ELISA under low- and high-glucose conditions. Normalize data to total cellular protein or DNA content.

- In vivo : Administer this compound intravenously to diabetic rodent models (e.g., STZ-induced mice) and monitor plasma insulin via microsampling. Include control groups receiving vehicle or known secretagogues (e.g., glibenclamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.